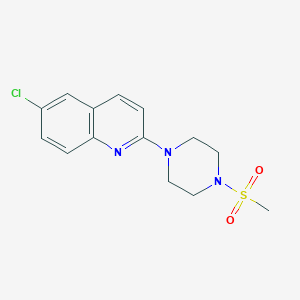

6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of quinoline derivatives can vary greatly depending on the specific compound. For example, a similar compound, 4-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, has a molecular weight of 393.89 .Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions. For example, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary greatly depending on the specific compound. For example, a similar compound, 4-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, is a solid at room temperature .Scientific Research Applications

6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline has been studied extensively in scientific research applications. It has been used as a model compound to study the interactions between quinoline derivatives and biological targets, such as enzymes and receptors. It has also been used to study the effects of quinoline derivatives on cell signaling pathways and to investigate the potential therapeutic effects of quinoline derivatives. In addition, this compound has been used in studies of drug metabolism and toxicology.

Mechanism of Action

Target of Action

6-Chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to interact with a variety of biological targets, including antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory , antiinflammatory , antioxidant , and anti-human immunodeficiency virus (HIV) agents

Mode of Action

The mode of action of quinoline derivatives can vary depending on the specific derivative and its target. For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

Quinoline derivatives can affect various biochemical pathways depending on their specific targets. For instance, quinoline derivatives that target DNA gyrase and type IV topoisomerase would affect the DNA replication pathway

Result of Action

The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its target. For example, quinoline derivatives that inhibit DNA synthesis can lead to rapid bacterial death

Advantages and Limitations for Lab Experiments

6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. In addition, it is relatively non-toxic, making it safe to use in lab experiments. However, this compound also has some limitations. It is not very soluble in water, making it difficult to dissolve in aqueous solutions. In addition, it is not very selective in its interactions with biological targets, making it difficult to study specific targets.

Future Directions

There are several potential future directions for the study of 6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline. One potential direction is to investigate its potential therapeutic effects, such as its anti-inflammatory effects. Another potential direction is to investigate its interactions with other biological targets, such as receptors and enzymes, to better understand its mechanism of action. In addition, further research could be done to investigate the potential of this compound as a drug metabolizing enzyme inhibitor, as well as its potential to interact with other drug metabolizing enzymes. Finally, further research could be done to investigate the potential of this compound to interact with other cell signaling pathways, such as those involved in cancer and other diseases.

Synthesis Methods

6-chloro-2-(4-methanesulfonylpiperazin-1-yl)quinoline is synthesized by a two-step reaction involving the condensation of 4-methanesulfonylpiperazine with 6-chloroquinoline. The first step is the condensation of 4-methanesulfonylpiperazine with 6-chloroquinoline in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces a quinoline derivative, which is then further reacted with a base in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid, to yield this compound.

Safety and Hazards

The safety and hazards associated with quinoline derivatives can vary greatly depending on the specific compound. For example, a similar compound, 4-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, has hazard statements H302,H312,H332 indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name |

6-chloro-2-(4-methylsulfonylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2S/c1-21(19,20)18-8-6-17(7-9-18)14-5-2-11-10-12(15)3-4-13(11)16-14/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDIVZSOSOVVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(2-phenylethyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6447211.png)

![6-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B6447215.png)

![7-fluoro-3-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6447217.png)

![6-[1-(1,3-benzoxazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B6447218.png)

![1-(2-methoxyphenyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B6447225.png)

![4-{[3-(pyridin-4-yloxy)azetidin-1-yl]methyl}quinoline](/img/structure/B6447230.png)

![2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6447238.png)

![4-{[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6447248.png)

![6-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile](/img/structure/B6447257.png)

![7-fluoro-3-{[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B6447258.png)

![1-(4-phenylpiperazin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6447273.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B6447276.png)

![1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6447294.png)

![4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6447303.png)